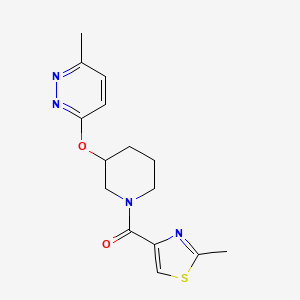
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a chemical compound that has been synthesized for scientific research applications. This compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
Pharmacological Research
Compounds related to "(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone" have been explored for their pharmacological properties. For instance, derivatives of piperazine and pyridine have been studied for their role as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing potential in treating pain (Tsuno et al., 2017).
Antimicrobial Activity
Some derivatives have been synthesized for their antimicrobial properties. For example, novel pyridine derivatives have been explored for their antimicrobial activities, indicating potential applications in developing new antibacterial and antifungal agents (Patel et al., 2011).
Synthetic Methodology
The synthesis of compounds containing piperidine and pyridine rings, similar to the structure , has been an area of interest due to their potential medicinal applications. Efficient synthetic methods for these heterocycles are crucial for advancing research in organic and medicinal chemistry (Zhang et al., 2020).
Molecular Interaction Studies
Studies on related compounds have also focused on their interactions with biological targets, such as cannabinoid receptors. These studies can inform drug design by revealing how structural features influence binding affinity and activity (Shim et al., 2002).
Structural and Theoretical Analysis
The structural characterization of compounds with similar functionalities can provide insights into their potential biological activities. Crystal structure analysis and theoretical computational studies help understand the molecular basis of their pharmacological effects (Karczmarzyk & Malinka, 2008).
特性
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-5-6-14(18-17-10)21-12-4-3-7-19(8-12)15(20)13-9-22-11(2)16-13/h5-6,9,12H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZONXJYWFYECMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)
![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)
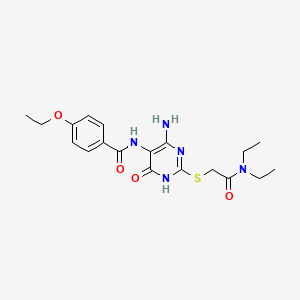
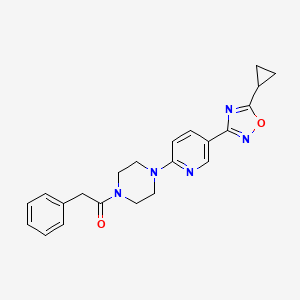

![1-[3-(Aminomethyl)azetidin-1-yl]ethanone](/img/structure/B2369898.png)
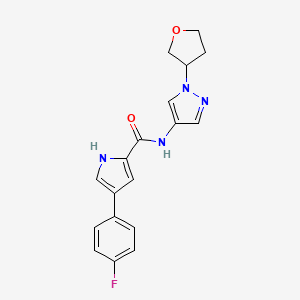
![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2369903.png)
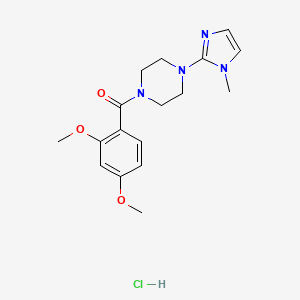
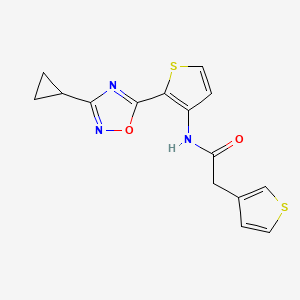
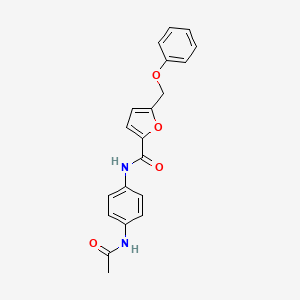
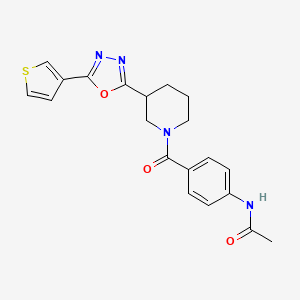
![5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2369909.png)
![4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2369910.png)